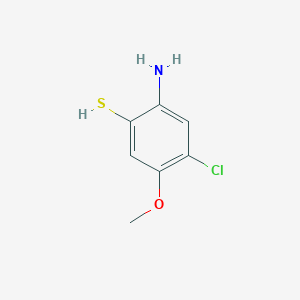
1,1,1-Trichloro-2-methoxynonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trichloro-2-methoxynonane is an organic compound with the molecular formula C10H19Cl3O. This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a nonane backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various industrial and scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trichloro-2-methoxynonane typically involves the chlorination of 2-methoxynonane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, where the chlorine atoms are introduced at the 1,1,1-positions of the nonane chain .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves continuous chlorination in a reactor, followed by purification steps such as distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Trichloro-2-methoxynonane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to form 2-methoxynonane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones depending on the reaction conditions.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: 2-Methoxynonanol.
Reduction: 2-Methoxynonane.
Oxidation: 2-Methoxynonanoic acid or 2-Methoxynonanone.
Aplicaciones Científicas De Investigación
1,1,1-Trichloro-2-methoxynonane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving the modification of biological molecules.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trichloro-2-methoxynonane involves its interaction with specific molecular targets. The chlorine atoms and methoxy group play a crucial role in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. In reduction reactions, the chlorine atoms are replaced by hydrogen atoms, leading to the formation of less reactive products .
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Trichloroethane: Similar in structure but with a shorter carbon chain.
Chlorobutanol: Contains a trichloromethyl group and a hydroxyl group, used as a preservative and anesthetic.
Uniqueness
1,1,1-Trichloro-2-methoxynonane is unique due to its longer carbon chain and the presence of a methoxy group, which imparts different chemical properties compared to shorter chain analogs. This makes it suitable for specific applications where longer chain compounds are required .
Propiedades
| 82772-52-9 | |
Fórmula molecular |
C10H19Cl3O |
Peso molecular |
261.6 g/mol |
Nombre IUPAC |
1,1,1-trichloro-2-methoxynonane |
InChI |
InChI=1S/C10H19Cl3O/c1-3-4-5-6-7-8-9(14-2)10(11,12)13/h9H,3-8H2,1-2H3 |
Clave InChI |
JOENKKRPEMINFP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C(Cl)(Cl)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)

